1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Overview
Description
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its chelating properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound can form stable complexes with metal ions , suggesting that its targets could be metal-containing enzymes or proteins.
Mode of Action
“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” interacts with its targets by forming stable complexes with metal ions . This interaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-”. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be influenced by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various catalytic reactions . The nature of these interactions is largely dependent on the specific metal ions and the conditions of the reaction.
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- in laboratory settings is currently limited. It is known that it has a melting point of 142-143 °C and a boiling point of 352.6±32.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of ethylenediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to form the desired product . The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol solvents at room temperature.
Substitution: Various alkylating agents or acylating agents; reactions are performed in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives where the pyridine rings are modified with different functional groups.
Scientific Research Applications
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN): A similar compound with four pyridinylmethyl groups instead of two.
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Another derivative with methyl groups on the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which provides a balance between chelating ability and steric hindrance. This balance makes it suitable for forming stable metal complexes while allowing for functionalization and modification for various applications.
Properties
IUPAC Name |
N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFCAGWTCKBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447324 | |
Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189440-33-3 | |
Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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